2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
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Overview
Description
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method is the microwave-assisted synthesis in an aqueous medium, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method offers high yields and environmentally friendly conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of recyclable catalysts and aqueous media aligns with industrial practices aimed at reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition leads to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Shares a similar core structure but differs in functional groups.
Pyrido[2,3-d]pyrimidine derivatives: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16) |
InChI Key |
DVFSJCCZBMHVPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1 |
Origin of Product |
United States |
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